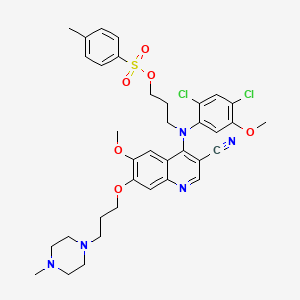
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone is a synthetic intermediate compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is characterized by its two hydroxyl groups and a pentyl chain attached to a phenyl ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyacetophenone and pentyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,4-dihydroxyacetophenone is reacted with pentyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving hydroxylated aromatic compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize hydroxylated aromatic compounds.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Comparaison Avec Des Composés Similaires
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the pentyl chain, resulting in different physical and chemical properties.
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.
1-(2,4-Dihydroxy-6-ethylphenyl)ethanone: Features an ethyl group, leading to variations in its biological activity and industrial uses.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-6-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-10-7-11(15)8-12(16)13(10)9(2)14/h7-8,15-16H,3-6H2,1-2H3 |
Clé InChI |
BTPGPCFNSYIMRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


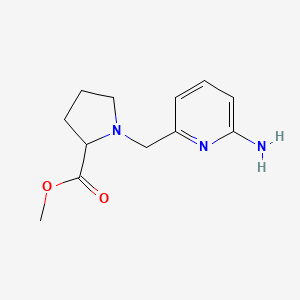
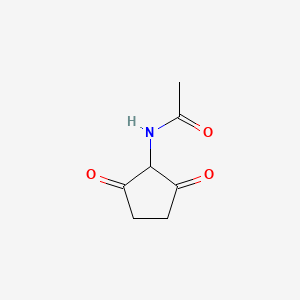


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
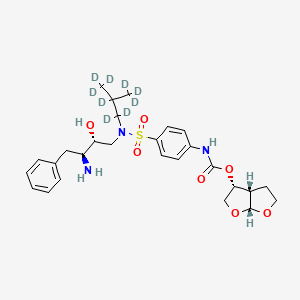

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
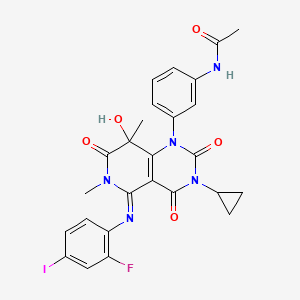
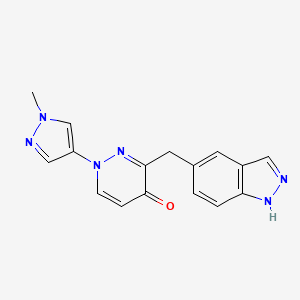
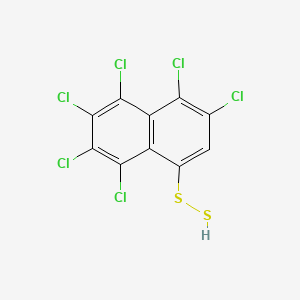
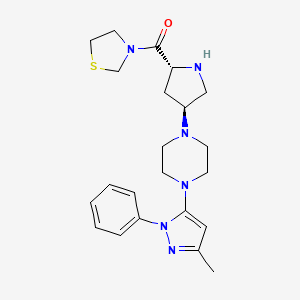
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
